molecular formula C9H7N3S2 B5272570 2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile

2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile

Cat. No.: B5272570
M. Wt: 221.3 g/mol
InChI Key: KTRVCTWSSRPXSF-UHFFFAOYSA-N
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Description

2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene derivatives with cyanoacetic acid derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with nucleophilic sites in proteins is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a sulfanyl group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c1-6-4-7-8(13-3-2-10)11-5-12-9(7)14-6/h4-5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRVCTWSSRPXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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